molecular formula C10H13BrO2 B13609694 1-(2-Bromo-5-methoxyphenyl)propan-2-ol

1-(2-Bromo-5-methoxyphenyl)propan-2-ol

Cat. No.: B13609694
M. Wt: 245.11 g/mol
InChI Key: RRSKOMCYTAKPBF-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxyphenyl)propan-2-ol is an organic compound that belongs to the class of brominated phenylpropanols It is characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring, with a propanol side chain attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-methoxyphenyl)propan-2-ol typically involves the bromination of a methoxy-substituted phenylpropanol precursor. One common method is the bromination of 1-(5-methoxyphenyl)propan-2-ol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography may be employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Bromo-5-methoxyphenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyl group on the propanol side chain can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)propan-2-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    1-(2-Bromo-4-methoxyphenyl)propan-2-ol: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior.

    1-(2-Bromo-5-methoxyphenyl)ethanol: Shorter side chain, which can affect its physical and chemical properties

Uniqueness

1-(2-Bromo-5-methoxyphenyl)propan-2-ol is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, combined with the propanol side chain. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-(2-bromo-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO2/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6-7,12H,5H2,1-2H3

InChI Key

RRSKOMCYTAKPBF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)Br)O

Origin of Product

United States

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